molecular formula C9H12ClN3 B3225444 1-(3-Chloropyridin-2-yl)pyrrolidin-3-amine CAS No. 1248962-72-2

1-(3-Chloropyridin-2-yl)pyrrolidin-3-amine

Cat. No.: B3225444
CAS No.: 1248962-72-2
M. Wt: 197.66 g/mol
InChI Key: ZWHDLUCBDCSQQN-UHFFFAOYSA-N
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Description

1-(3-Chloropyridin-2-yl)pyrrolidin-3-amine is a chemical compound with the molecular formula C9H12ClN3 It is a heterocyclic amine that contains both a pyridine and a pyrrolidine ring

Preparation Methods

The synthesis of 1-(3-Chloropyridin-2-yl)pyrrolidin-3-amine typically involves the reaction of 3-chloropyridine with pyrrolidine under specific conditions. One common method involves the use of a base such as sodium hydride to deprotonate the pyrrolidine, followed by nucleophilic substitution with 3-chloropyridine. The reaction is usually carried out in an aprotic solvent like dimethylformamide at elevated temperatures to ensure complete conversion .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization and chromatography to obtain high-purity products .

Chemical Reactions Analysis

1-(3-Chloropyridin-2-yl)pyrrolidin-3-amine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used but often include functionalized pyrrolidine and pyridine derivatives .

Scientific Research Applications

1-(3-Chloropyridin-2-yl)pyrrolidin-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-Chloropyridin-2-yl)pyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The pyridine ring can engage in π-π interactions with aromatic residues in proteins, while the pyrrolidine ring can form hydrogen bonds with polar residues. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

1-(3-Chloropyridin-2-yl)pyrrolidin-3-amine can be compared with other similar compounds, such as:

    1-(3-Chloropyridin-2-yl)pyrrolidin-2-amine: This compound has a similar structure but with the amine group positioned differently, leading to distinct chemical and biological properties.

    1-(3-Chloropyridin-2-yl)pyrrolidin-3-ol:

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical reactivity and biological activity compared to its analogs .

Properties

IUPAC Name

1-(3-chloropyridin-2-yl)pyrrolidin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN3/c10-8-2-1-4-12-9(8)13-5-3-7(11)6-13/h1-2,4,7H,3,5-6,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWHDLUCBDCSQQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N)C2=C(C=CC=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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